molecular formula C40H38O4P2Pd B076111 Bis(triphenylphosphine)palladium(II) diacetate CAS No. 14588-08-0

Bis(triphenylphosphine)palladium(II) diacetate

Cat. No.: B076111
CAS No.: 14588-08-0
M. Wt: 751.1 g/mol
InChI Key: VKYBQFWSQQZDLX-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)palladium(II) diacetate is a coordination compound with the chemical formula ([ (C_6H_5)_3P]_2Pd(CH_3COO)_2). It is a yellow crystalline solid that is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions .

Scientific Research Applications

Bis(triphenylphosphine)palladium(II) diacetate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(triphenylphosphine)palladium(II) diacetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. One common method involves dissolving palladium(II) acetate in acetic acid and then adding a solution of triphenylphosphine in ethanol. The mixture is then stirred at an elevated temperature, typically around 60°C, for several hours. The resulting yellow crystalline product is filtered and washed with ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)palladium(II) diacetate is primarily known for its role as a catalyst in various cross-coupling reactions:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, alkenes, and substituted alkynes, respectively .

Comparison with Similar Compounds

Similar Compounds

    Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but contains chloride ligands instead of acetate.

    Tetrakis(triphenylphosphine)palladium(0): Contains four triphenylphosphine ligands and is used in similar catalytic applications.

    Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in cross-coupling reactions

Uniqueness

Bis(triphenylphosphine)palladium(II) diacetate is unique due to its high stability and efficiency as a catalyst in a wide range of cross-coupling reactions. Its acetate ligands provide a balance between reactivity and stability, making it a versatile and widely used catalyst in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(triphenylphosphine)palladium(II) diacetate involves the reaction of PdCl2 with two equivalents of triphenylphosphine (PPh3) in the presence of acetic acid. The resulting bis(triphenylphosphine)palladium(II) chloride is then treated with sodium acetate in acetic acid to yield the final product, Bis(triphenylphosphine)palladium(II) diacetate.", "Starting Materials": [ "PdCl2", "Triphenylphosphine (PPh3)", "Acetic acid", "Sodium acetate" ], "Reaction": [ "Step 1: PdCl2 is reacted with two equivalents of PPh3 in acetic acid to yield Bis(triphenylphosphine)palladium(II) chloride.", "Step 2: Bis(triphenylphosphine)palladium(II) chloride is then treated with sodium acetate in acetic acid to yield Bis(triphenylphosphine)palladium(II) diacetate." ] }

CAS No.

14588-08-0

Molecular Formula

C40H38O4P2Pd

Molecular Weight

751.1 g/mol

IUPAC Name

acetic acid;palladium;triphenylphosphane

InChI

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);

InChI Key

VKYBQFWSQQZDLX-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

14588-08-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
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Bis(triphenylphosphine)palladium(II) diacetate
Reactant of Route 6
Bis(triphenylphosphine)palladium(II) diacetate

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